Sub-Nanomolar Pan-RAF Biochemical Potency: ~240-Fold More Potent Than Vemurafenib Against Mutant BRAF
In cell-free enzymatic assays, PF-04880594 inhibits BRAF V599E (equivalent to V600E) with an IC50 of 0.13 nM, which is approximately 238-fold more potent than vemurafenib (PLX4032), whose IC50 against BRAF V600E is 31 nM under comparable biochemical assay conditions . Against wild-type BRAF, PF-04880594 (IC50 0.19 nM) is approximately 68-fold more potent than PLX-4720 (IC50 13 nM against BRAF V600E, with 10-fold selectivity over wild-type BRAF, implying a wild-type BRAF IC50 of ~130 nM based on the reported 10-fold window) [1]. Against CRAF, PF-04880594 (IC50 0.39 nM) is approximately 123-fold more potent than vemurafenib (IC50 48 nM against c-RAF-1) .
| Evidence Dimension | Biochemical inhibitory potency (IC50) against RAF kinase isoforms |
|---|---|
| Target Compound Data | IC50: 0.19 nM (BRAF WT), 0.13 nM (BRAF V599E), 0.39 nM (c-RAF) |
| Comparator Or Baseline | Vemurafenib: IC50 31 nM (BRAF V600E), 48 nM (c-RAF-1); PLX-4720: IC50 13 nM (BRAF V600E), ~130 nM (BRAF WT estimated) |
| Quantified Difference | PF-04880594 is ~238-fold more potent than vemurafenib against mutant BRAF; ~123-fold more potent against CRAF; ~68-fold (estimated) more potent against wild-type BRAF vs PLX-4720 |
| Conditions | Cell-free enzymatic inhibition assays; exact ATP concentrations may vary between studies; IC50 values from different laboratories using recombinant kinase domains |
Why This Matters
The sub-nanomolar potency of PF-04880594 against all three RAF targets (WT BRAF, mutant BRAF, and CRAF) at concentrations approximately two orders of magnitude lower than first-generation clinical RAF inhibitors enables experiments requiring complete RAF pathway suppression at low compound exposure, reducing the risk of off-target effects at higher concentrations.
- [1] Adooq Bioscience. PLX-4720 Datasheet. IC50 13 nM for B-RafV600E in cell-free assay, 10-fold selectivity over wild-type B-Raf. Catalog No. A10002. View Source
